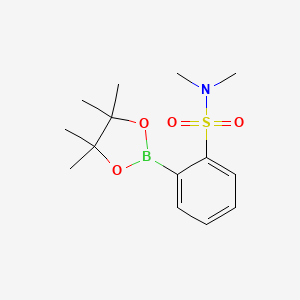

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

Description

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate ester-containing sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (N,N-dimethyl) at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 2-position. Its molecular formula is C₁₅H₂₃BN₂O₄S, with a molecular weight of 354.23 g/mol (calculated from and structural analogs).

Properties

IUPAC Name |

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-9-7-8-10-12(11)21(17,18)16(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNYJHDYPKEINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585962 | |

| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-06-4 | |

| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Boronate Ester

The boronate ester moiety is commonly introduced via transition-metal-catalyzed borylation of an aryl halide precursor. The typical synthetic route involves:

- Starting from 2-halobenzenesulfonamide derivatives (e.g., 2-bromobenzenesulfonamide)

- Reaction with bis(pinacolato)diboron under palladium catalysis (Pd(dppf)Cl2 or Pd(PPh3)4)

- Use of a base such as potassium acetate (KOAc) in a polar aprotic solvent (e.g., dimethylformamide or dioxane)

- Heating under inert atmosphere (argon or nitrogen) to facilitate borylation

This method yields the arylboronate ester intermediate with the pinacol protecting group intact, preserving the boron functionality for further transformations.

Introduction of the N,N-Dimethylsulfonamide Group

The sulfonamide moiety is introduced by sulfonylation of the corresponding aniline or amine precursor with N,N-dimethylsulfonyl chloride or by direct sulfonamide formation from sulfonyl chlorides and dimethylamine. The key steps include:

- Reaction of 2-aminobenzeneboronic acid pinacol ester or its halogenated precursor with N,N-dimethylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine)

- Control of temperature (0–25 °C) to avoid side reactions

- Purification by recrystallization or chromatography to isolate the pure sulfonamide product

Alternatively, the sulfonamide group can be introduced prior to borylation if the sulfonamide precursor is stable under borylation conditions.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | Dioxane/DMF | 80–100 °C | 12–24 h | 70–85 | Inert atmosphere, dry conditions |

| 2 | Sulfonamide formation | N,N-dimethylsulfonyl chloride, Et3N | Dichloromethane | 0–25 °C | 2–6 h | 75–90 | Slow addition of sulfonyl chloride |

| 3 | Purification | Recrystallization or silica gel chromatography | — | Room temp | — | — | Ensures >95% purity |

These conditions are optimized to maximize yield and purity while minimizing decomposition of the boronate ester, which is sensitive to moisture and strong acids.

Alternative Synthetic Routes

- Direct C–H borylation: Recent advances allow direct borylation of aromatic C–H bonds using iridium catalysts, bypassing the need for halogenated precursors. This method can be applied to sulfonamide-substituted benzenes but requires careful optimization to avoid sulfonamide degradation.

- Use of protected sulfonamide intermediates: Protecting groups on the sulfonamide nitrogen can be employed to improve stability during borylation, followed by deprotection in the final step.

Purification and Characterization

Purification is typically achieved by column chromatography on silica gel using mixtures of hexane and ethyl acetate or recrystallization from suitable solvents (e.g., ethyl acetate/hexane). Characterization includes:

- NMR spectroscopy (1H, 13C, 11B)

- Mass spectrometry

- Elemental analysis

- Melting point determination

These confirm the integrity of both the boronate ester and sulfonamide functionalities.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Pd-catalyzed borylation + sulfonamide formation | Bis(pinacolato)diboron, Pd catalyst, N,N-dimethylsulfonyl chloride | High yield, well-established | Requires inert atmosphere, moisture sensitive |

| Direct C–H borylation | Iridium catalyst, pinacol borane | Avoids halogenated precursors | More complex optimization, costlier catalysts |

| Sulfonamide protection strategy | Protecting groups, Pd-catalyzed borylation | Improved stability during synthesis | Additional steps, longer synthesis time |

Research Findings and Applications

- The compound’s boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex biaryl and heteroaryl systems.

- The sulfonamide group enhances solubility and biological activity, making the compound a valuable intermediate in medicinal chemistry.

- Studies show that maintaining the integrity of the boronate ester during sulfonamide introduction is critical for high yields and purity.

Practical Notes

- Strict exclusion of moisture and oxygen is essential during borylation to prevent hydrolysis of the boronate ester.

- Reaction monitoring by thin-layer chromatography (TLC) and NMR is recommended to optimize reaction times.

- Use of dry solvents and inert atmosphere (argon or nitrogen) is mandatory.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The dioxaborolane moiety can participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures.

Comparison with Similar Compounds

Comparison with Structural Isomers

Structural isomers differ in the substitution pattern of the benzene ring, influencing electronic and steric properties:

Key Insight : Para-substituted analogs (e.g., ) often exhibit superior electronic properties for cross-coupling due to reduced steric strain, while ortho-substituted derivatives (target compound) may face challenges in reaction efficiency.

Comparison with Substituent Variants

Variations in substituents on the sulfonamide nitrogen or benzene ring significantly alter physicochemical and reactivity profiles:

Bulkier N-substituents (e.g., cyclopropyl ) may improve metabolic stability but reduce solubility.

Comparison with Heterocyclic Analogs

Replacement of the benzene ring with heterocycles introduces distinct electronic and pharmacological properties:

Key Insight : Pyridine-based analogs (e.g., ) exhibit improved solubility and binding to enzymatic active sites due to hydrogen-bonding capabilities.

Electronic and Reactivity Comparisons

The boronate ester group’s reactivity is influenced by adjacent substituents:

Key Insight : Para-substituted boronate esters generally show higher cross-coupling efficiency, whereas steric shielding (e.g., cyclopropyl ) or ortho-substitution (target compound) reduces reactivity.

Biological Activity

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide (CAS No. 486422-06-4) is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dimethylamino group and a boron-containing dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 291.2 g/mol. The presence of the boron atom in the dioxaborolane structure is known to influence the compound's reactivity and biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities:

1. Anticancer Activity

- Inhibition of Cancer Cell Proliferation: Studies indicate that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells while demonstrating a 19-fold lesser effect on non-cancer MCF10A cells. This selectivity suggests a potential therapeutic window for targeting cancer cells without affecting normal cells .

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase. Additionally, it inhibits key signaling pathways involved in cell proliferation and survival .

2. Antiviral Activity

- Effect on Viral Replication: In preclinical models, the compound demonstrated potent antiviral activity against influenza viruses by reducing viral load significantly in infected mice . The mechanism involves direct inhibition of viral replication processes.

3. Safety Profile

- Toxicity Studies: Subacute toxicity studies in healthy mice indicated that the compound has a favorable safety profile when administered orally at high doses (40 mg/kg). No significant adverse effects were observed during these studies, suggesting that it may be safe for further development as a therapeutic agent .

Data Summary

| Biological Activity | Observations | IC50 Values |

|---|---|---|

| Anticancer | Significant inhibition of MDA-MB-231 cells | 0.126 μM |

| Antiviral | Potent reduction of viral load in infected mice | Not specified |

| Safety Profile | Favorable toxicity profile in mice | High dose: 40 mg/kg |

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-231 TNBC cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and reduced cell viability compared to controls. The study highlighted its potential as a targeted therapy for aggressive breast cancers .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of this compound against influenza A virus strains. The results showed that it effectively reduced viral replication rates and improved survival rates in infected animal models. This positions the compound as a candidate for further development in antiviral therapeutics .

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and how can reaction intermediates be optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling or directed C–H borylation. For Suzuki-Miyaura, a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates cross-coupling between aryl halides and pinacol boronate esters. Optimization involves tuning reaction conditions (temperature, solvent polarity, and base selection) to enhance yield . For C–H borylation, iridium catalysts with ligands like dtbpy enable regioselective installation of the boronate group at the ortho position of the sulfonamide moiety . Key intermediates (e.g., brominated sulfonamides) require purification via column chromatography (hexane/ethyl acetate gradients) to minimize side products .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of dimethylamino (δ ~2.8–3.2 ppm for CH₃ groups), sulfonamide (δ ~7.5–8.5 ppm for aromatic protons), and dioxaborolane (characteristic B-O peaks in ¹¹B NMR at δ ~30–35 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths (B–C ~1.55 Å) and angles, ensuring correct stereochemistry .

Q. What are the common challenges in purifying this compound, and how are they addressed?

Impurities often arise from unreacted boronate esters or sulfonamide precursors. Recrystallization using methanol/water mixtures (4:1 v/v) or preparative HPLC (C18 column, acetonitrile/water mobile phase) improves purity . Suppliers like Sigma-Aldrich note the absence of analytical data, requiring independent validation via TLC or GC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculates transition-state energies for Suzuki-Miyaura coupling, identifying steric hindrance from the dimethylamino group as a rate-limiting factor. Solvent effects (e.g., THF vs. DMF) are modeled using COSMO-RS to optimize reaction kinetics . Experimental validation involves comparing calculated activation energies with empirical Arrhenius plots .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Discrepancies between predicted and observed NMR shifts may arise from dynamic effects (e.g., rotameric equilibria in the sulfonamide group). Variable-temperature NMR (VT-NMR) between 25°C and −40°C can freeze conformers, simplifying spectral interpretation . For crystallographic ambiguity, high-resolution data (d ≤ 0.8 Å) and Hirshfeld surface analysis validate intermolecular interactions .

Q. How does the electronic nature of the sulfonamide group influence boronate stability under acidic or oxidative conditions?

The electron-withdrawing sulfonamide destabilizes the boronate ester under acidic conditions, leading to protodeboronation. Cyclic voltammetry (CV) reveals oxidation potentials (~1.2 V vs. Ag/AgCl) correlated with boronate lability. Stabilization strategies include using bulky ortho-substituents or replacing pinacol with more robust ligands (e.g., MIDA) .

Q. What advanced applications exist for this compound in materials science or medicinal chemistry?

- OLEDs : As an electron-deficient unit in thermally activated delayed fluorescence (TADF) emitters, enhancing charge transfer efficiency .

- Proteolysis-Targeting Chimeras (PROTACs) : The boronate group enables conjugation to E3 ligase ligands via bioorthogonal chemistry .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Q. Table 2. Reaction Optimization Parameters for Suzuki-Miyaura Coupling

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd(PPh₃)₄ | >85% |

| Solvent | Dioxane/H₂O (3:1) | Enhanced miscibility |

| Base | K₂CO₃ or Cs₂CO₃ | Neutralizes HX |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.